(R)-Butane-1,2,4-triol (CAS: 70005-88-8), also known as (R)-1,2,4-butanetriol, is a chiral polyol featuring three hydroxyl groups on a four-carbon chain.[1][2] This structure makes it a valuable chiral precursor for creating optically active molecules, particularly in the pharmaceutical and specialty chemical industries.[1][3] It serves as a critical starting material for the asymmetric synthesis of complex targets where precise stereochemical control is essential for biological activity and regulatory approval.[1][4] Its primary procurement drivers are linked to its role as a non-interchangeable chiral synthon in multi-step chemical manufacturing processes.
Substituting (R)-Butane-1,2,4-triol with its racemic mixture, (±)-Butane-1,2,4-triol, is a critical process failure in stereospecific synthesis. Using the racemate as a precursor for chiral pharmaceuticals, such as Rosuvastatin, inevitably produces a mixture of diastereomers.[1] These diastereomers often have different pharmacological activities and must be separated. This separation process, typically requiring difficult and costly chromatography, drastically reduces the effective yield of the desired active ingredient, increases waste generation, and adds significant time and expense to the manufacturing workflow.[4] Therefore, for any application requiring a specific stereochemical outcome, procuring the enantiopure (R)-isomer is a prerequisite for an efficient, cost-effective, and reproducible synthesis.
The primary value of (R)-Butane-1,2,4-triol is its role as a non-substitutable chiral building block. In the synthesis of key pharmaceutical agents like Rosuvastatin (Crestor), the use of the pure (R)-enantiomer is fundamental to establishing the correct stereochemistry of the final active pharmaceutical ingredient (API).[1][5] Chemical synthesis routes starting from (R)-malic acid derivatives are designed to produce (R)-Butane-1,2,4-triol with high enantiomeric excess (ee), often exceeding 99% ee.[6] Using a racemic starting material would result in a difficult-to-separate mixture, rendering the process economically unviable for API production.
| Evidence Dimension | Enantiomeric Excess (% ee) of Precursor |
| Target Compound Data | >99% ee for (R)-Butane-1,2,4-triol |
| Comparator Or Baseline | Racemic (±)-Butane-1,2,4-triol (50% R, 50% S) |
| Quantified Difference | Avoids formation of 50% undesired diastereomer in subsequent steps. |
| Conditions | Asymmetric synthesis of chiral APIs like Rosuvastatin. |
Procuring the high-purity (R)-enantiomer is mandatory to avoid catastrophic yield loss and costly purification steps in pharmaceutical manufacturing.
When nitrated, 1,2,4-butanetriol forms 1,2,4-butanetriol trinitrate (BTTN), an energetic plasticizer used as a direct replacement for nitroglycerin (NG) in military propellants and explosives.[1][5] BTTN is noted for being less shock-sensitive, more thermally stable, and less volatile than nitroglycerin, which are critical advantages for producing Insensitive Munitions (IM).[1][6] While racemic butanetriol is often used for this application, the use of a single enantiomer can influence the crystalline structure and properties of the resulting energetic material, a factor relevant for advanced formulation development.
| Evidence Dimension | Energetic Plasticizer Properties |
| Target Compound Data | Forms BTTN, which is less shock sensitive and more thermally stable than Nitroglycerin. |
| Comparator Or Baseline | Glycerol (precursor to Nitroglycerin) |
| Quantified Difference | Improved safety and stability profile for propellant formulations. |
| Conditions | Nitration to form energetic plasticizers for military propellants. |
This compound is a key precursor for producing next-generation energetic materials with enhanced safety and stability profiles compared to traditional formulations.
As a key intermediate for cholesterol-lowering drugs like Rosuvastatin and Zetia, (R)-Butane-1,2,4-triol is the correct choice for multi-step syntheses where the stereochemistry of the 1,3-diol moiety must be precisely controlled to ensure the efficacy of the final drug product.[1][5]
This compound serves as the direct precursor to butanetriol trinitrate (BTTN), an energetic plasticizer with improved safety characteristics over nitroglycerin. It is suitable for research and manufacturing of modern propellants and polymer-bonded explosives where reduced sensitivity and higher thermal stability are required.[6]
The defined stereochemistry and multiple hydroxyl groups of (R)-Butane-1,2,4-triol make it a valuable starting material for the synthesis of novel chiral ligands used in asymmetric catalysis, where enantiopurity is essential for achieving high selectivity in catalytic reactions.
Irritant